Furostan

Cytotoxicity Colorectal Cancer Structure-Activity Relationship

Secure the authentic furostane scaffold for your next-generation oncology and parasitology programs. Unlike common spirostane sapogenins, Furostan's open F-ring enables a unique p53-independent, Bax-only apoptotic pathway, crucial for targeting chemoresistant cancers. This scaffold also demonstrates potent anticestodal activity and the ability to partially evade P-gp-mediated drug efflux, making it a superior tool for MDR research. Do not substitute with spirostanes; their closed-ring structure yields different biological outcomes. Procure well-characterized, high-purity Furostan to drive your SAR studies.

Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
CAS No. 34783-87-4
Cat. No. B1232713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurostan
CAS34783-87-4
Molecular FormulaC27H46O
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C
InChIInChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19?,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1
InChIKeyCTYOUOHIEXEYAW-ACOCQKODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furostan (CAS 34783-87-4) for Scientific Research: A Baseline Overview for Procurement and Study


Furostan (CAS 34783-87-4) is a steroidal fundamental parent structure, specifically a saturated pentacyclic steroid framework containing a furan ring (the F-ring). It serves as the core aglycone for a major class of naturally occurring steroidal saponins, known as furostanol saponins [1]. Unlike its more rigid and economically dominant spirostane counterparts (e.g., diosgenin, hecogenin), the furostane skeleton is characterized by an open F-ring with a primary alcohol at C-26 [2]. This structural distinction is critical; it often dictates that the compound is isolated as a glycoside with a C-26 bound sugar moiety, which profoundly influences its chemical reactivity, analytical behavior, and biological activity compared to spirostane saponins [2][3]. Furostan itself is the base steroid nucleus, but research focuses almost exclusively on its glycosylated and substituted derivatives (furostanols and furostanol saponins) that exhibit specific, quantifiable activities.

Why Furostan Derivatives Cannot Be Substituted with Common Spirostane Sapogenins Like Diosgenin


Substituting furostanol glycosides or furostanols with their more readily available spirostanol counterparts (such as diosgenin or hecogenin) is not a scientifically sound practice due to fundamental differences in structure-activity relationships (SAR) and biological outcomes. The open F-ring in furostane derivatives versus the closed spiroketal ring in spirostanes leads to distinct conformational flexibility, different metabolic stability, and unique interactions with cellular targets [1]. This is clearly evidenced by direct comparative studies demonstrating that furostanol and spirostanol derivatives, even when derived from the same starting material (diosgenin), exhibit quantitatively different cytotoxic potencies and even trigger distinct apoptotic pathways [2][3]. Furthermore, their extraction and analytical behavior diverge significantly; furostanol saponins often require specialized methods for isolation and are prone to dehydration to their spirostane forms, making their procurement and handling distinct from that of common sapogenins [1]. Therefore, for applications where the specific biological profile of a furostane derivative is required, generic substitution with a spirostane sapogenin will not yield equivalent results and may fundamentally alter the experimental outcome.

Quantitative Evidence Guide: Furostan's Differentiated Performance Versus Comparators in Key Assays


Differential Cytotoxicity of Furostanol vs. Spirostanol on HCT 116 Colorectal Cancer Cells

In a direct, head-to-head comparison, a furostanol derivative (compound 36) synthesized from diosgenin exhibited approximately 1.8-fold greater potency against the HCT 116 colorectal cancer cell line compared to a closely related spirostanol derivative (compound 29) synthesized from the same precursor [1]. The furostanol derivative also demonstrated nearly 3-fold greater potency compared to its parent compound, diosgenin, in the same assay [1].

Cytotoxicity Colorectal Cancer Structure-Activity Relationship Diosgenin Derivative

Potency Shift of Furostanol Derivative in P-gp Overexpressing Hep G2 Cells

The selectivity of furostanol derivatives is further highlighted in a multidrug-resistant cell line. Against P-gp-overexpressed Hep G2 liver cancer cells, the same furostanol derivative (compound 36) had an IC50 of 2.8 ± 0.4 μM [1]. In contrast, its potency against the non-P-gp overexpressing HCT 116 cell line was 1.3 ± 0.2 μM. The spirostanol derivative (compound 29) showed a different sensitivity profile, with an IC50 of 2.4 ± 0.8 μM on Hep G2 cells, indicating that the furostanol derivative is less susceptible to the P-gp-mediated drug efflux that often causes chemoresistance [1].

Multidrug Resistance P-glycoprotein Hepatocellular Carcinoma Cytotoxicity

Unique Apoptotic Mechanism: Furostanol 36 Overexpresses Bax but not p53 mRNA

Beyond simple cytotoxicity, furostanol derivatives can trigger distinct cell death pathways. A study investigating the effects on apoptosis-signaling pathways found that while the vitamin D analog (12) and spirostanol derivative (26) both overexpressed p53 and Bax mRNAs, furostanol derivative 36 uniquely overexpressed only Bax mRNA, without affecting p53 transcription [1].

Apoptosis p53 Bax Cancer Biology Mechanism of Action

Class-Level Anticestodal Activity of Furostan Genins and Glycosides

For research in parasitology, the furostane class demonstrates superior anthelmintic potential compared to spirostanes. A study on steroidal genins and glycosides established that compounds of both the spirostan and furostan series show anticestodal activity against Hymenolepis nana (dwarf tapeworm). However, the study specifically highlighted that activity is especially pronounced in the furostan series [1].

Anthelmintic Anticestodal Parasitology Infectious Disease

Patent-Defined Synergistic Formulations with Spirostanol Saponins for Cardiovascular Disease

Patents in the pharmaceutical industry explicitly define the value of furostanol saponins in combination therapies. One patent (RU-2349337-C2) for a pharmaceutical composition for cerebral cardiovascular disease treatment and prevention requires a specific ratio of furostanol saponins to spirostanol saponins [1]. The method of preparation involves weighing furostanol saponin and spirostanol saponin and mixing them at a definite ratio, indicating that the combination is essential for the claimed efficacy, and that furostanol saponins alone or spirostanol saponins alone would not constitute the claimed invention.

Cardiovascular Synergy Pharmaceutical Formulation Drug Development

Optimal Research and Industrial Application Scenarios for Furostan-Based Compounds


Lead Optimization in Oncology for p53-Mutant Cancers

Given the evidence that furostanol derivative 36 induces apoptosis through a p53-independent, Bax-only pathway [1], this class of compounds is ideally suited for drug discovery programs targeting cancers with prevalent p53 mutations. By starting with a furostane scaffold, researchers can develop and screen analogs that retain this unique mechanism, potentially overcoming the chemoresistance associated with p53 loss. This scenario justifies the procurement of furostane building blocks and derivatives for SAR studies aimed at optimizing p53-independent cytotoxic agents.

Development of Anthelmintic Agents for Hymenolepiasis

The class-level evidence of especially pronounced anticestodal activity for furostan derivatives against Hymenolepis nana [2] makes them a priority for parasitology research. Procurement of a diverse library of furostanol saponins and genins is scientifically warranted for in vitro and in vivo screening campaigns aimed at identifying new treatments for dwarf tapeworm infections, a common parasitic disease. This targeted approach is more efficient than broad, unfocused screening of all steroidal saponins.

Investigating Multidrug Resistance (MDR) Reversal or Bypass Mechanisms

The differential potency shift observed for furostanol derivative 36 between P-gp-overexpressed (Hep G2, IC50=2.8μM) and non-overexpressed (HCT 116, IC50=1.3μM) cancer cell lines [1] indicates potential for studying MDR. Researchers investigating how small molecules evade P-gp-mediated efflux would find this furostane derivative a valuable tool compound. Its use could help elucidate structure-property relationships that confer a 'stealth' phenotype against efflux pumps, informing the design of next-generation chemotherapeutics with improved intracellular retention in resistant tumors.

Formulation of Cardiovascular Pharmaceuticals with Synergistic Saponin Blends

Based on patent specifications, there is an established industrial application for furostanol saponins as a critical component in a defined-ratio mixture with spirostanol saponins for treating cerebral cardiovascular diseases [3]. This scenario necessitates the procurement of pure, well-characterized furostanol saponins for use in pre-formulation studies, stability testing, and the development of robust analytical methods (e.g., HPLC, LC-MS) for quality control of the final drug product. The specific ratio requirement (5-25 parts furostanol to 1-10 parts spirostanol) [3] directly translates into a quantifiable sourcing and quality control need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furostan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.